molecular formula C13H15BrO B1291080 4-Bromophenyl cyclohexyl ketone CAS No. 3277-79-0

4-Bromophenyl cyclohexyl ketone

Cat. No.: B1291080
CAS No.: 3277-79-0
M. Wt: 267.16 g/mol
InChI Key: OSZVBPMTWSMMRS-UHFFFAOYSA-N
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Description

4-Bromophenyl cyclohexyl ketone (CAS 3277-79-0) is a high-purity aromatic ketone supplied for research and development applications. With a molecular formula of C13H15BrO and a molecular weight of 267.17 g/mol, this compound serves as a versatile synthetic intermediate in organic and medicinal chemistry . Its structure, featuring an electron-withdrawing carbonyl group bridging a bromophenyl ring and a cyclohexyl group, makes it a valuable building block for constructing more complex molecules. A primary research application for ketones of this class is in the "Friedel-Crafts Workaround" strategy . This involves using the ketone as a stable, rearrangement-free intermediate that can later be reduced to an alkane, effectively installing a linear alkyl chain onto an aromatic ring that would otherwise be difficult to achieve via direct Friedel-Crafts alkylation . Reduction of the carbonyl group to a methylene bridge can be accomplished through methods such as the Clemmensen reduction (using zinc amalgam in acidic conditions) or the Wolff-Kishner reduction (using hydrazine in basic conditions) . This transformation also reverses the substituent's electronic effect, converting the ketone from an electron-withdrawing, meta-directing group into an electron-donating, ortho-/para-directing alkyl group, which can be leveraged in further electrophilic aromatic substitution reactions . Researchers also utilize this ketone and its derivatives in the synthesis of heterocyclic compounds, such as isoxazoles, which are scaffolds of significant interest in pharmaceutical and agrochemical development . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling information. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZVBPMTWSMMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640565
Record name (4-Bromophenyl)(cyclohexyl)methanone
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Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3277-79-0
Record name (4-Bromophenyl)cyclohexylmethanone
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Record name (4-Bromophenyl)(cyclohexyl)methanone
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Record name (4-bromophenyl)(cyclohexyl)methanone
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Historical Context and Evolution of Research on Aryl Cyclohexyl Ketones

Research into aryl cyclohexyl ketones is a subset of the broader field of ketone chemistry, which dates back to the 19th century. The initial focus was on the isolation and characterization of simple ketones. Over time, synthetic methods were developed, allowing for the creation of more complex ketone structures, including those with aryl and cyclohexyl groups.

The evolution of research on aryl cyclohexyl ketones can be traced through the development of new synthetic methodologies. Early methods often involved Friedel-Crafts acylation, a cornerstone of aromatic chemistry. More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. These include transition-metal-catalyzed cross-coupling reactions and novel oxidation methods. researchgate.net The development of techniques for the homologation of aryl ketones to long-chain ketones and aldehydes via C-C bond cleavage represents a significant advancement in this area. researchgate.net

Furthermore, the study of the metabolic pathways of related compounds, such as β-keto-arylcyclohexylamines, has provided valuable insights into the biological transformations that these types of molecules can undergo. nih.gov This has implications for understanding the properties and potential applications of 4-Bromophenyl cyclohexyl ketone and its derivatives.

Significance of Ketone and Bromine Functionalities in Advanced Organic Synthesis and Materials Science Research

The ketone and bromine functionalities are pivotal in modern organic chemistry and materials science due to their versatile reactivity.

Ketone Functionality:

The carbonyl group in a ketone is one of the most important functional groups in organic chemistry. ncert.nic.in It serves as a key building block for the synthesis of a wide array of organic compounds. Aldehydes and ketones undergo nucleophilic addition reactions, which is a fundamental process in forming new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in

One of the significant reactions of ketones is the aldol (B89426) condensation, where ketones with at least one α-hydrogen react to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones. ncert.nic.in The α-position of a ketone is also readily halogenated, a reaction of great synthetic utility. wikipedia.orglibretexts.org

Bromine Functionality:

The bromine atom in 4-Bromophenyl cyclohexyl ketone is a highly useful functional group in organic synthesis. Bromo-organic compounds are versatile intermediates, particularly in cross-coupling reactions, which are fundamental to the construction of complex organic molecules. researchgate.net The carbon-bromine bond can be readily converted to other functional groups through nucleophilic substitution or organometallic reactions.

In materials science, the introduction of bromine atoms into organic molecules can significantly influence their properties. For instance, brominated compounds are widely used as flame retardants. researchgate.net The presence of bromine can also affect the electronic and photophysical properties of a molecule, making it relevant for the development of new functional materials. researchgate.net

The combination of the ketone and bromine functionalities in this compound makes it a valuable precursor for synthesizing a variety of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Current Research Landscape and Future Directions for 4 Bromophenyl Cyclohexyl Ketone Studies

Nucleophilic Addition Strategies

Nucleophilic addition reactions are a fundamental approach for the formation of ketones. These methods typically involve the reaction of a carbon-based nucleophile with an electrophilic acylating agent.

Organometallic reagents, particularly Grignard and organolithium compounds, are powerful nucleophiles widely used in C-C bond formation. masterorganicchemistry.com While their direct reaction with less reactive acyl sources is a primary route to ketones, their high reactivity often leads to the formation of tertiary alcohols as byproducts if a ketone intermediate is formed and reacts further. organic-chemistry.orgmasterorganicchemistry.com

Grignard Reagents: The synthesis of ketones using Grignard reagents (RMgX) can be achieved by reacting them with specific carboxylic acid derivatives that are less reactive than ketones, thereby preventing over-addition. organic-chemistry.org Nitriles and certain amides are common substrates. For instance, reacting a Grignard reagent with a nitrile produces an intermediate metalloimine, which upon hydrolysis yields an unsymmetrical ketone. organic-chemistry.org Another effective strategy involves the controlled addition of Grignard reagents to carboxylate anions, often activated by a magnesium amide additive, which circumvents the need for highly reactive organolithium reagents or separately prepared acyl sources. organic-chemistry.org The reaction of Grignard reagents with N,N-dimethylbenzamide is another pathway that results in a ketone. walisongo.ac.id

For the specific synthesis of this compound, two primary Grignard pathways are feasible:

Reaction of 4-bromophenylmagnesium bromide with cyclohexanecarbonyl chloride or another activated derivative of cyclohexanecarboxylic acid.

Reaction of cyclohexylmagnesium bromide with 4-bromobenzoyl chloride.

Organolithium Reagents: Organolithium compounds (RLi) are even more reactive nucleophiles than Grignard reagents. taylorandfrancis.com A well-established method for ketone synthesis involves the reaction of an organolithium reagent with a carboxylic acid. orgsyn.org This process typically requires two equivalents of the organolithium reagent: the first deprotonates the carboxylic acid to form a lithium carboxylate, and the second adds to the carbonyl group to create a stable dilithium salt intermediate. orgsyn.org This intermediate is then hydrolyzed to produce the ketone. This method is generally applicable to a wide range of alkyl, vinyl, and aryl organolithium reagents. orgsyn.org A significant challenge is that organolithium reagents are highly reactive toward ketones; however, techniques like flow microreactors can be employed to generate and react these species in situ, minimizing side reactions and eliminating the need for protecting groups, which aligns with green chemistry principles. taylorandfrancis.com

Table 1: Organometallic Routes to Ketones
Reagent TypeSubstrateIntermediateProductKey Considerations
Grignard (RMgX)Nitrile (R'-CN)MetalloimineKetone (R-CO-R')Avoids over-addition to form tertiary alcohols. organic-chemistry.org
Grignard (RMgX)Carboxylate Anion-KetoneRequires an additive like a magnesium amide to control reactivity. organic-chemistry.org
Organolithium (RLi)Carboxylic Acid (R'-COOH)Dilithium SaltKetone (R-CO-R')Requires two equivalents of RLi; intermediate is stable until workup. orgsyn.org

Direct acylation, most notably the Friedel-Crafts acylation, is a classic and highly effective method for synthesizing aryl ketones. masterorganicchemistry.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comsigmaaldrich.com

The mechanism proceeds through the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring to form the aryl ketone. sigmaaldrich.com For the synthesis of this compound, this would involve the reaction of bromobenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst.

The Friedel-Crafts acylation offers several advantages over Friedel-Crafts alkylation, including the prevention of polysubstitution and carbocation rearrangements, as the acylium ion is resonance-stabilized. nih.gov While traditionally requiring stoichiometric amounts of the catalyst, modern variations have been developed that are more efficient and environmentally friendly. organic-chemistry.org Amides, typically unreactive in these conditions, have been successfully used as acylating agents in the presence of highly acidic media like trifluoromethanesulfonic acid, which activates the amide for cleavage into an acyl cation. nih.gov

Table 2: Friedel-Crafts Acylation for this compound
Aromatic SubstrateAcylating AgentCatalystProductReference
BromobenzeneCyclohexanecarbonyl chlorideAlCl₃, FeCl₃This compound masterorganicchemistry.comsigmaaldrich.com

Catalytic Approaches in C-C and C-X Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods, which offer high efficiency, selectivity, and sustainability. These approaches are pivotal for constructing complex molecules from simpler, readily available precursors.

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of C-C bonds. While not a direct acylation, reactions like the Sonogashira coupling can create precursors for ketone synthesis. For example, the selective coupling of 1-bromo-4-iodobenzene with a terminal alkyne yields a 4-(alkyn-1-yl)bromobenzene. taylorandfrancis.com This intermediate can then be further elaborated to the desired ketone.

More direct catalytic acylations include carbonylative cross-coupling reactions. The carbonylative Suzuki-Miyaura coupling, for instance, can react an aryl halide with an organoboron compound and carbon monoxide (CO) under palladium catalysis to generate a ketone. organic-chemistry.org A related and powerful alternative is the Suzuki-Miyaura cross-coupling of an acyl chloride with a boronic acid, which provides a highly chemoselective route to ketones. organic-chemistry.org Nickel catalysis also provides a robust platform for ketone synthesis, including methods for the reductive coupling of aryl esters with alkyl chlorides. researchgate.net

Copper-catalyzed reactions offer a milder and often more cost-effective alternative to palladium-based systems. A notable method involves the direct conversion of carboxylic acids into ketones using organocuprates (Gilman reagents), such as lithium dicyclohexycyanocuprate. This transformation tolerates various functional groups, including aryl bromides, and proceeds through a relatively stable copper ketal intermediate. organic-chemistry.org

Another strategy utilizes copper(I) iodide (CuI) to catalyze the reaction between Grignard reagents and in situ activated esters of carboxylic acids. This method is highly efficient, often yielding nearly quantitative amounts of the desired ketone. organic-chemistry.org Copper has also been employed to mediate the coupling of thiol esters with boronic acids under base-free conditions, further expanding the toolkit for ketone synthesis. organic-chemistry.org

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. In the context of ketone synthesis, several innovations stand out.

The use of water as a reaction solvent for palladium-catalyzed coupling reactions represents a significant step towards sustainability. organic-chemistry.org Catalytic systems that are recoverable and reusable, such as polysilane/alumina-supported palladium nanoparticles or aluminum dodecatungstophosphate (AlPW₁₂O₄₀) for Friedel-Crafts acylations, enhance the environmental profile of these reactions by minimizing waste. organic-chemistry.org Solvent-free reaction conditions, achievable through mechanochemical methods for Suzuki-Miyaura cross-couplings or with solid-supported catalysts, further reduce environmental impact. organic-chemistry.org

The use of flow chemistry, as seen in organolithium reactions, can improve safety, efficiency, and atom economy by minimizing side reactions and the need for protective groups. taylorandfrancis.com Furthermore, employing benign oxidants like molecular oxygen in copper-catalyzed oxidative couplings demonstrates a commitment to greener reaction design. organic-chemistry.org

Functional Group Interconversion and Derivatization Routes

The synthesis of this compound and its analogs often involves strategic functional group interconversions and derivatization of precursor molecules. These methods provide versatile pathways to access a wide range of substituted cyclohexyl ketones.

The introduction of a bromine atom onto a cyclohexyl ring is a key step in the synthesis of various functionalized cyclohexyl compounds. This can be achieved through several methods, including the radical bromination of alkanes. The mechanism of radical bromination of cyclohexane with molecular bromine has been studied, highlighting the role of reversible hydrogen abstraction. researchgate.net Photoinitiated competitive brominations of cyclohexane mixtures with N-bromosuccinimide (NBS) or Br2 have shown different product ratios, suggesting distinct attacking radicals are generated from these two reagents. researchgate.net For instance, the synthesis of cyclohexyl bromide from cyclohexanol using hydrobromic acid serves as a fundamental transformation to introduce the bromine functionality. youtube.com

Once brominated, the cyclohexyl ring can undergo further transformations. For example, a "cut-and-sew" reaction strategy involving the transition-metal-catalyzed C-C bond activation of cyclic ketones has been developed. nih.gov In one application of this, a site-selective bromination followed by a one-pot Suzuki coupling/hydrogenation was used to install an isopropyl group on a tetracyclic system derived from a benzocyclobutenone. nih.gov These transformations showcase the utility of brominated cyclohexyl systems as versatile intermediates in the synthesis of complex molecules.

Oxidation and reduction reactions are fundamental tools for the synthesis of cyclohexyl ketones from various precursors. ucr.edu182.160.97 The oxidation of secondary alcohols to ketones is a common and efficient method. ucr.eduasccollegekolhar.in A variety of oxidizing agents can be employed, including chromium(VI) reagents, Dess-Martin periodinane (DMP), and 2-iodoxybenzoic acid (IBX). ucr.eduasccollegekolhar.in DMP, for instance, oxidizes alcohols to aldehydes and ketones under neutral conditions, preventing over-oxidation to carboxylic acids. asccollegekolhar.in The oxidation of cyclohexanol itself can be catalyzed by Dawson-type polyoxometalates using hydrogen peroxide, leading to cyclohexanone among other products. researchgate.net

Conversely, the reduction of various functional groups can lead to the formation of cyclohexyl ketones or their precursors. For example, the reduction of phenols is a major industrial route to cyclohexanones. nih.gov Additionally, the reduction of α,β-unsaturated ketones can be a key step. For instance, the stereoselective reduction of a cyclohexanone derivative using sodium borohydride yields a cyclohexanol as a single diastereomer. nih.gov Tandem processes involving both oxidation and reduction steps are also powerful. A photocatalyzed annulation process for cyclohexanone synthesis involves two distinct photoredox cycles, including an α-oxidation of benzylic ketones. nih.gov

The synthesis of this compound can be approached through reactions involving α-haloacetophenones and related ketones. wikipedia.orgnih.govmdpi.com A common route to α-haloketones is the direct halogenation of enolizable ketones with electrophilic halogen sources like X₂ (where X is a halogen) under acidic or basic conditions. mdpi.com For the synthesis of α-bromoacetophenones, reagents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often used. wikipedia.orggoogle.com

Once formed, α-haloacetophenones are valuable intermediates. For example, the reaction of ω-halo-substituted β-sulfinamido ketones with sodium hydride can afford β-amino cyclohexyl ketones through an intramolecular C-alkylation alpha to the carbonyl group. acs.orgacs.org This demonstrates a pathway where a precursor containing a halogenated acyl group is cyclized to form a cyclohexyl ketone derivative. Furthermore, the synthesis of 4-bromochalcone, an α,β-unsaturated ketone, can be achieved via an aldol (B89426) condensation between acetophenone and 4-bromobenzaldehyde. odinity.com Subsequent reactions of this chalcone, such as bromination, can lead to further functionalized ketone structures. odinity.com

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric methods for the synthesis of cyclohexyl ketones is of significant interest due to the prevalence of chiral cyclohexyl moieties in bioactive molecules.

Biocatalysis offers a powerful approach for achieving high stereoselectivity in the synthesis of chiral cyclohexyl ketones and their derivatives. researchgate.netnih.gov Enzymes such as ketoreductases and transaminases are increasingly used in industrial processes for the synthesis of chiral alcohols and amines from ketone precursors. researchgate.netnih.gov For instance, a biocatalytic process was developed for the manufacture of the antidiabetic drug sitagliptin, where a transaminase was engineered to convert a prositagliptin ketone into the desired chiral amine with high enantioselectivity. nih.gov

Chemoenzymatic methods, which combine enzymatic and chemical steps, provide versatile strategies for synthesizing complex chiral molecules. acs.org For example, a one-pot reaction combining an alcohol dehydrogenase (ADH) and a cyclase (CYC) has been used to access various chiral tetrahydropyran and tetrahydrofuran thioesters. acs.org These thioesters can be readily converted into useful chiral saturated oxygen heterocycle (CSOH) ketone building blocks. acs.org Furthermore, rational design of enzymes, such as aldo-keto reductases, has been employed to enhance their catalytic efficiency and stereoselectivity in the synthesis of chiral drug intermediates. nih.gov

A variety of diastereoselective and enantioselective methods have been developed for the synthesis of substituted cyclohexyl ketones. acs.orgbeilstein-journals.orgacs.orgacs.orgnih.gov Organocatalysis has emerged as a powerful tool in this area. nih.govnih.govnih.gov For example, a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles produces polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov Similarly, an organocatalyzed three-component reaction between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes leads to cyclohexenol derivatives with four contiguous stereocenters. nih.gov

Metal-catalyzed reactions also play a crucial role. An iridium-catalyzed (5 + 1) annulation of methyl ketones with 1,5-diols provides a direct route to multisubstituted cyclohexanes with high levels of stereocontrol. acs.org Copper-catalyzed phosphinative cyclization of ketone-enamides with secondary diarylphosphines affords chiral tertiary cyclohexylphosphines bearing three contiguous stereogenic centers in high yields and enantioselectivity. acs.orgacs.org These methods highlight the diverse strategies available for controlling the stereochemistry of the cyclohexyl ketone core.

Below is a table summarizing some of the key findings in the stereoselective synthesis of cyclohexyl ketones:

MethodCatalyst/ReagentSubstratesProductStereoselectivityReference
Michael-aldol domino reactionBaseTrisubstituted Michael acceptors, β-keto ester nucleophilesPolyfunctional cyclohexanonesup to >20:1 dr nih.gov
(5 + 1) AnnulationIridium complexMethyl ketones, 1,5-diolsMultisubstituted cyclohexanesHigh stereocontrol acs.org
Phosphinative cyclizationCopper complexKetone-enamides, secondary diarylphosphinesChiral tertiary cyclohexylphosphinesHigh diastereo- and enantioselectivity acs.orgacs.org
Three-component reactionCinchona alkaloid-derived (thio)ureasγ-aryl-α,β-unsaturated aldehydes, nitroalkenesCyclohexenol derivativesGood diastereoselectivities and high ee values nih.gov
Intramolecular C-AlkylationSodium hydrideω-halo-substituted β-sulfinamido ketonesβ-amino cyclohexyl ketonesExcellent diastereoselectivity acs.orgacs.org

Reactivity of the Ketone Carbonyl Group

The carbonyl group in this compound is a primary site for chemical reactions. Its polarized carbon-oxygen double bond renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic Addition Reactions (e.g., Alcohol Additions to Form Acetals)

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. pressbooks.publibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org This process alters the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The reactivity of the carbonyl group is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon carries a greater partial positive charge. libretexts.org In the case of this compound, the presence of two bulky groups, the 4-bromophenyl ring and the cyclohexyl ring, can influence the approach of nucleophiles.

One common example of nucleophilic addition is the reaction with alcohols to form hemiacetals and subsequently acetals under acidic conditions. While specific studies on the acetal formation of this compound are not extensively detailed in the provided search results, the general mechanism is well-established for ketones.

Reduction to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming (4-bromophenyl)(cyclohexyl)methanol. This transformation is a cornerstone of organic synthesis, allowing for the creation of valuable chiral building blocks. libretexts.org

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Both reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated to yield the alcohol. libretexts.orglibretexts.org

Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent, typically used in alcoholic solvents like methanol or ethanol. chemguide.co.ukcommonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk

The choice of reducing agent can be critical in complex syntheses where selectivity is required. For instance, NaBH₄ is generally not strong enough to reduce esters or carboxylic acids, while LiAlH₄ will reduce a wide range of carbonyl-containing functional groups. libretexts.orglibretexts.org

Table 1: Common Reducing Agents for Ketones

Reducing AgentFormulaReactivityTypical Solvents
Sodium BorohydrideNaBH₄Mild, selective for aldehydes and ketonesMethanol, Ethanol
Lithium Aluminum HydrideLiAlH₄Strong, reduces most carbonyl compoundsAnhydrous ethers (e.g., Diethyl ether, THF)

Transformations Involving the Bromine Substituent

The bromine atom on the phenyl ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of new bonds. youtube.com These reactions typically employ a metal catalyst, most commonly palladium, to couple an organohalide with an organometallic reagent or other nucleophiles. youtube.comyoutube.com

C-C Bond Formation: Reactions like the Suzuki, Stille, and Negishi couplings allow for the formation of a new carbon-carbon bond at the position of the bromine atom. youtube.com For example, a Suzuki coupling would involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base. youtube.com

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent method for forming carbon-nitrogen bonds. youtube.commychemblog.com This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. mychemblog.com This allows for the synthesis of various aniline derivatives from this compound.

C-O Bond Formation: Similarly, palladium- or copper-catalyzed cross-coupling reactions can be used to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers or aryl alkyl ethers. rsc.org

Table 2: Examples of Cross-Coupling Reactions

Reaction NameBond FormedCoupling PartnerTypical Catalyst
Suzuki CouplingC-COrganoboron compoundPalladium
Buchwald-Hartwig AminationC-NAminePalladium
Ullmann CondensationC-OAlcoholCopper

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The ketone group in this compound is an electron-withdrawing group. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions. youtube.com However, for a successful SNAr reaction, the electron-withdrawing effect of the ketone alone may not be sufficient to facilitate the reaction with a wide range of nucleophiles under mild conditions. Often, additional activating groups are required. masterorganicchemistry.com The mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org

Cyclohexyl Ring Reactivity and Conformational Dynamics

The cyclohexyl ring in this compound primarily exists in a stable chair conformation to minimize steric strain. nih.gov However, its conformation can be influenced by interactions with other molecules, such as in the active site of an enzyme. nih.gov Studies on related cyclohexyl ketone inhibitors have shown that while the diequatorial chair conformation is often the low-energy state in solution, a diaxial conformation may be adopted upon binding to a biological target. nih.gov The reactivity of the cyclohexyl ring itself is generally low, with reactions typically requiring harsh conditions or specific activation.

Oxidation and Functionalization of the Cyclohexyl Moiety

Direct experimental studies detailing the specific oxidation and functionalization of the cyclohexyl moiety in this compound are sparse. Nevertheless, the reactivity of the cyclohexyl group in this compound can be predicted based on the well-documented chemistry of cyclohexanones and other substituted cyclohexanes.

The presence of the carbonyl group activates the adjacent methylene groups (α-carbons) of the cyclohexyl ring, making them susceptible to a variety of functionalization reactions. For instance, enolates can be generated under basic conditions, which can then react with various electrophiles.

One of the primary oxidative transformations for cyclohexanones is the Baeyer-Villiger oxidation, which would likely yield a caprolactone derivative. The regioselectivity of this oxidation would be influenced by the electronic and steric properties of the 4-bromophenyl group. Another significant oxidative pathway is the cleavage of the cyclohexyl ring to form dicarboxylic acids, analogous to the industrial production of adipic acid from cyclohexanone. In the case of this compound, this would be expected to produce a substituted adipic acid derivative, although the presence of the bromine atom might necessitate specific catalytic systems to avoid side reactions.

Functionalization of the C-H bonds at positions other than the α-carbons is more challenging but can be achieved using modern catalytic methods. For example, transition-metal-catalyzed C-H activation could potentially introduce new functional groups at the β, γ, or δ positions of the cyclohexyl ring. The directing effect of the ketone and the electronic influence of the bromophenyl group would be critical in determining the regioselectivity of such reactions.

A summary of potential oxidation products is presented below, based on analogous reactions with cyclohexanone.

Reagent/Reaction TypePotential Product from this compound
Peroxy acid (Baeyer-Villiger)Substituted caprolactone
Strong oxidizing agents (e.g., KMnO4, HNO3)4-Bromobenzoyl-substituted adipic acid
Base + Electrophile (e.g., alkyl halide)α-Alkylated this compound

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to the conformational preferences of its cyclohexyl ring. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane like this ketone, the substituents can occupy either axial or equatorial positions. These two chair conformations are in rapid equilibrium through a process known as a ring flip.

The stereochemical outcome of nucleophilic additions to the carbonyl group, for example, will be influenced by the trajectory of the incoming nucleophile, which is dictated by the steric bulk of the axial versus equatorial faces of the molecule. Attack from the less hindered face is generally favored.

The table below illustrates the general principles of conformational preference in monosubstituted cyclohexanes.

SubstituentPositionRelative StabilityKey Steric Interaction
Large group (e.g., -C(O)Ar)EquatorialMore stableAvoids 1,3-diaxial strain
Large group (e.g., -C(O)Ar)AxialLess stableExperiences 1,3-diaxial strain

Multi-Component Reactions (MCRs) and Cascade Processes Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. Similarly, cascade reactions involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates.

There is a lack of specific literature examples where this compound is used as a scaffold in MCRs or cascade processes. However, its structure contains several features that could, in principle, allow it to participate in such reactions.

The ketone functionality is a common component in many MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, often after initial condensation with an amine to form an imine. The cyclohexyl ring provides a three-dimensional scaffold that can influence the stereochemistry of the products. The 4-bromophenyl group offers a site for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Heck reaction, which could be integrated into a cascade sequence.

For example, a hypothetical MCR could involve the reaction of this compound with an amine and a source of cyanide (a Strecker-type reaction) to form an α-aminonitrile, a versatile synthetic intermediate.

A conceptual cascade process could be initiated by a reaction at the ketone, followed by a series of ring-forming or ring-rearranging steps involving the cyclohexyl and/or the bromophenyl moieties. The development of such reactions would be a novel area of research.

The following table lists some well-known MCRs where a ketone is a key reactant, suggesting potential, though currently unreported, applications for this compound.

Multi-Component ReactionTypical ReactantsPotential for this compound
Biginelli ReactionAldehyde, β-ketoester, urea/thioureaCould potentially act as the keto-component, though less common than β-dicarbonyls.
Hantzsch Dihydropyridine SynthesisAldehyde, 2 eq. β-ketoester, ammoniaCould potentially act as the keto-component.
Asinger ReactionKetone, ammonia, sulfur sourceCould serve as the ketone component to form thiazolines.

Advanced Applications and Emerging Research Directions

Design and Synthesis of Functional Materials Incorporating 4-Bromophenyl Cyclohexyl Ketone Moieties

The structural characteristics of this compound make it an excellent building block for the synthesis of novel functional materials. The presence of the bromine atom allows for its incorporation into larger systems through cross-coupling reactions, while the ketone offers a site for further derivatization.

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The design of organic NLO materials often focuses on creating molecules with large hyperpolarizabilities, typically achieved through extended π-conjugated systems with electron-donating and electron-accepting groups. While this compound itself is not a potent NLO material, its 4-bromophenyl group is a key precursor for constructing such systems.

The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, to link the phenyl ketone core to other aromatic or conjugated systems. This strategy allows for the creation of larger, delocalized electronic structures essential for third-order NLO responses. For instance, research on related brominated thiophene derivatives has demonstrated that Suzuki coupling is an effective method to synthesize compounds with significant NLO properties. nih.gov The coupling of aryl bromides with various arylboronic acids can produce extended conjugated molecules whose NLO characteristics can be fine-tuned by the choice of the coupling partner. nih.govmdpi.com The design principle involves using the this compound framework as a foundational unit, which can be systematically elaborated to produce materials with tailored optical properties.

Table 1: Representative NLO Data for a Suzuki-Coupled Thiophene Derivative (Illustrative example based on related structures)

Compound StructureWavelength (nm)β (cm/GW)n₂ (cm²/GW)χ⁽³⁾ (esu)
Aryl-Substituted Thiophene Imine5321.2 x 10⁻¹⁰2.5 x 10⁻¹⁵3.1 x 10⁻¹³

Note: Data is illustrative of NLO properties achievable through Suzuki coupling of bromo-aromatic compounds, as specific data for this compound derivatives is not available.

In polymer science, this compound serves as a valuable monomer or functional building block. fluorochem.co.uk Its bifunctionality is key to its utility:

Aryl Bromide Handle: The C-Br bond is a reactive site for forming carbon-carbon or carbon-heteroatom bonds via transition-metal catalysis. This enables its use in step-growth polymerization reactions. For example, it can be used in Suzuki polycondensation or Sonogashira-Hagihara cross-coupling polymerization to create conjugated polymers with rigid backbones, suitable for applications in organic electronics.

Ketone Functional Group: The ketone moiety can participate in condensation reactions to form polymers like polyimines (Schiff bases) or polyketals. Alternatively, it can be chemically modified—for example, through reduction to an alcohol or conversion to an alkene—to introduce different functionalities into a polymer side chain or backbone.

In supramolecular chemistry, the molecule can be functionalized to create larger host-guest systems or self-assembling structures. The rigid cyclohexyl and phenyl groups can form well-defined cavities or surfaces, and the introduction of hydrogen-bonding or other non-covalent interaction sites through modification of the ketone group could guide the assembly of complex, ordered architectures.

Catalyst Development and Ligand Design using Bromophenyl Cyclohexyl Ketone Frameworks

While not a catalyst itself, this compound is a potential precursor for the synthesis of specialized ligands for metal-based catalysis. The steric and electronic properties of a ligand are critical for controlling the activity and selectivity of a catalyst. The framework of this molecule offers several features that can be exploited in ligand design:

Steric Bulk: The cyclohexyl group provides significant and well-defined steric hindrance near a potential metal-binding site. This bulk can be used to create a specific chiral pocket around a metal center, influencing the enantioselectivity of a catalytic reaction.

Synthetic Modifiability: The molecule can be elaborated into various ligand types. For example, the ketone could be converted into an amine, which could then be part of a pincer-type ligand. The bromine atom offers a route to introduce phosphine groups—crucial coordinating moieties in many organometallic catalysts—via reactions with diphenylphosphine or its derivatives. The template reaction of phosphino-aldehydes with diamines to form PNNP ligands demonstrates how ketone-like precursors can be used in the synthesis of complex multidentate ligands. scholaris.ca

A hypothetical synthetic pathway could involve the reduction of the ketone to a secondary alcohol, followed by etherification with a molecule containing a coordinating group (e.g., a pyridine or phosphine). Simultaneously, the bromo-position could be functionalized with another ligating arm, leading to a novel bidentate or tridentate ligand.

Methodological Advancements in Organic Synthesis facilitated by this compound

This compound serves as an excellent substrate for the development and optimization of new synthetic methodologies, particularly in cross-coupling and stereoselective synthesis.

The presence of an aryl bromide makes it an ideal test substrate for new palladium-catalyzed cross-coupling protocols. berkeley.edu Researchers developing novel catalysts, ligands, or reaction conditions for reactions like Suzuki, Heck, Buchwald-Hartwig, or Sonogashira coupling can use this molecule to gauge the effectiveness and substrate scope of their methods. mdpi.comorganic-chemistry.org Its straightforward structure and clear spectroscopic signals simplify the analysis of reaction outcomes.

Furthermore, the ketone functional group is a target for advancements in stereoselective reactions. The addition of organometallic reagents (e.g., Grignard or organolithium compounds) to the ketone creates a chiral tertiary alcohol. Developing catalytic asymmetric methods to control the stereochemistry of this transformation is a significant area of research. organic-chemistry.org The distinct steric environments on either face of the carbonyl group, influenced by the adjacent phenyl and cyclohexyl rings, make it a challenging and informative substrate for testing new chiral catalysts and reagents. Studies on related cyclohexyl ketone inhibitors have shown that the stereochemistry of the molecule is critical for its biological interactions, underscoring the importance of stereocontrol in its synthesis. nih.govresearchgate.net

Interdisciplinary Research Frontiers (e.g., Chemoinformatics, Automated Synthesis)

Modern chemical research increasingly integrates computational tools and automation, and molecules like this compound are well-suited for these emerging frontiers.

Chemoinformatics: Computational chemistry tools like Density Functional Theory (DFT) can be used to predict the electronic structure and reactivity of this compound. researchgate.net Chemoinformatic analyses can elucidate properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and charge distribution. researchgate.netresearchgate.net This information helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions and materials without the need for extensive empirical experimentation.

Table 2: Predicted Electronic Properties of a Bromophenyl Ketone Derivative via DFT (Illustrative data based on chemoinformatic studies of related compounds)

PropertyPredicted ValueImplication
HOMO Energy-6.8 eVRegion of electron donation
LUMO Energy-1.5 eVRegion of electron acceptance
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DIndicates molecular polarity

Automated Synthesis and High-Throughput Screening: The rise of automated synthesis platforms enables the rapid creation of large libraries of compounds for drug discovery and materials science. nih.govchemrxiv.orgrsc.org As a commercially available building block with two distinct reactive handles, this compound is an ideal candidate for such platforms. fluorochem.co.uk An automated system could perform Suzuki coupling reactions on the aryl bromide with hundreds of different boronic acids in parallel, generating a large library of derivatives. octant.bio These libraries could then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity or material properties, significantly accelerating the discovery process. nih.gov

Q & A

Q. What are the kinetic characteristics of sodium borohydride reduction reactions involving cyclohexyl phenyl ketones?

The reaction kinetics for sodium borohydride reduction of cyclohexyl phenyl ketone follow a second-order mechanism (first order in ketone and borohydride). Rate constants at 0°C, 25°C, and 35°C were determined experimentally, with reproducibility within 5%. The relative reactivity of cycloalkyl phenyl ketones correlates with ring strain and conformational flexibility: cyclopropyl (0.12) < cyclobutyl (0.23) < cyclohexyl (0.25) < cyclopentyl (0.36), relative to acetophenone (1.0). These results are consistent with a transition state involving partial sp³ hybridization at the carbonyl carbon, influenced by steric and electronic effects of the cycloalkyl group .

Q. How is 4-bromophenyl cyclohexyl ketone synthesized under superacid conditions?

Cyclohexyl phenyl ketone derivatives can be synthesized via superacid-catalyzed carbonylation. For example, cyclohexene reacts with triflic acid under high-pressure CO (120 atm) in the presence of benzene to yield cyclohexyl phenyl ketone. The mechanism involves formation of a cyclohexyl carbocation, which undergoes electrophilic attack on benzene followed by carbonylation. This method avoids isomerization of the carbocation and provides a robust route for aryl-cycloalkyl ketone synthesis .

Q. How does the incorporation of cyclohexyl groups influence the dielectric properties of poly(aryl ether ketone) resins?

Cyclohexyl groups reduce dielectric constants (ε = 2.95–3.26 @ 10 GHz) in poly(aryl ether ketone) (PAEK) resins by lowering molecular polarization due to their weak polarizability. The bulky, non-planar structure disrupts chain packing, enhancing solubility in polar solvents (e.g., NMP, DMF) while maintaining high thermal stability (Tg = 239–245°C). These modifications make PAEK suitable for high-frequency communication and integrated circuit applications .

Advanced Research Questions

Q. Why does enantioselectivity in Ru-catalyzed hydrogenation of cyclohexyl methyl ketone remain low compared to acetophenone?

DFT-PBE calculations reveal that enantioselectivity in Ru(diphosphine)(diamine)-catalyzed hydrogenation depends on differences in activation energies between competing pathways. For cyclohexyl methyl ketone, minimal energy differences (~1–2 kcal/mol) between diastereomeric transition states lead to poor enantiomeric excess (37%). In contrast, acetophenone’s larger aryl group creates distinct steric interactions with the catalyst’s chiral pocket, increasing energy differences and selectivity (up to 99% ee) .

Q. What is the role of acid catalysis in the Baeyer-Villiger oxidation of cyclohexyl phenyl ketones?

B3LYP/6-311+G(d,p) studies show that acid catalysis accelerates the rate-limiting step in Baeyer-Villiger reactions: the formation of the Criegee intermediate. For cyclohexyl phenyl ketone, peroxyacetic acid addition to the carbonyl is enhanced by proton transfer from a carboxylic acid catalyst, reducing the activation barrier from ~40 kcal/mol (uncatalyzed) to ~25 kcal/mol. The subsequent alkyl migration step is less sensitive to acid, with barriers <10 kcal/mol .

Q. How do ketones like this compound influence radical-chain initiation in autoxidation reactions?

Cyclohexanone derivatives act as autocatalysts in alkane autoxidation by facilitating concerted H-abstraction from hydroperoxides (ROOH). Theoretical and experimental data suggest that ketones lower the energy barrier for ROOH decomposition via a proton-coupled electron transfer mechanism, generating •OH radicals that propagate chains. This explains the rapid "light-off" effect observed when ketones are added to cyclohexane autoxidation systems .

Q. What challenges arise in the catalytic hydrogenation of this compound, and how can conversion rates be improved?

Incomplete conversion (e.g., 61% after 6 hours, plateauing at 20 hours) is observed in hydrogenation of cyclohexyl methyl ketone due to catalyst deactivation or substrate inhibition. Monitoring via ¹H NMR and optimizing reaction conditions (e.g., higher H₂ pressure, co-catalysts like Lewis acids) can enhance turnover. Computational screening of catalyst-substrate interactions may identify robust ligands to stabilize transition states .

Methodological Notes

  • Kinetic Studies : Use pseudo-first-order conditions with excess borohydride to isolate ketone reactivity. Analyze via UV-Vis or NMR to track carbonyl reduction .
  • Computational Modeling : Employ hybrid DFT (e.g., B3LYP) with dispersion corrections for accurate transition-state geometries. Solvent effects should be modeled using implicit solvation (e.g., PCM) .
  • Material Characterization : Combine dielectric spectroscopy (10 GHz–1 THz) with WAXS to correlate permittivity with molecular packing in PAEK resins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.